molecular formula C12H13NO3 B1409190 2-Methoxyethyl (3-ethynylphenyl)carbamate CAS No. 1816945-63-7

2-Methoxyethyl (3-ethynylphenyl)carbamate

Cat. No.: B1409190
CAS No.: 1816945-63-7
M. Wt: 219.24 g/mol
InChI Key: XWVCBZKCIRIRNY-UHFFFAOYSA-N
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Description

2-Methoxyethyl (3-ethynylphenyl)carbamate is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl (3-ethynylphenyl)carbamate typically involves the reaction of 3-ethynylaniline with 2-methoxyethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically obtained through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyethyl (3-ethynylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, alcohols; reactions are often conducted in polar aprotic solvents.

Major Products Formed:

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with different nucleophiles attached to the carbamate moiety.

Scientific Research Applications

2-Methoxyethyl (3-ethynylphenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl (3-ethynylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

  • 2-(2-Methoxyethoxy)ethyl (3-ethynylphenyl)carbamate
  • 2-Methoxyethyl (3-ethynylphenyl)carbamate

Comparison: this compound is unique due to its specific structural features, such as the presence of the methoxyethyl group and the ethynylphenyl moiety. These structural elements confer distinct chemical and biological properties, making it different from other similar compounds. For instance, the methoxyethyl group can influence the compound’s solubility and reactivity, while the ethynylphenyl moiety can affect its interaction with biological targets.

Properties

IUPAC Name

2-methoxyethyl N-(3-ethynylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-10-5-4-6-11(9-10)13-12(14)16-8-7-15-2/h1,4-6,9H,7-8H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVCBZKCIRIRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)NC1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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